(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate
CAS No.:
Cat. No.: VC18513422
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO4 |
|---|---|
| Molecular Weight | 309.3 g/mol |
| IUPAC Name | [(3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-yl] acetate |
| Standard InChI | InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m0/s1 |
| Standard InChI Key | IYBNNNDZBNQFRB-JKSUJKDBSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture and Configuration
The compound’s molecular formula, C₁₈H₁₅NO₄, corresponds to a molecular weight of 309.316 g/mol. Its azetidinone core (a four-membered β-lactam ring) is functionalized with a benzoyl group at N1, a phenyl group at C4, and an acetoxy substituent at C3. The (3R,4S) stereochemistry is critical for its biological activity, as this configuration ensures optimal spatial alignment for binding to tubulin, a protein essential for microtubule dynamics in eukaryotic cells .
Crystallographic Validation
Single-crystal X-ray diffraction studies confirm the absolute configuration. Crystals of the compound belong to the monoclinic space group C2, with unit cell parameters a = 20.7448 Å, b = 6.3930 Å, c = 15.7434 Å, and β = 124.309°. Refinement yields reliability factors of R1 = 0.026 and wR2 = 0.069, validating bond lengths and angles consistent with the (3R,4S) configuration.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization of β-lactam precursors under controlled conditions. A common method involves reacting a β-lactam intermediate with benzoyl chloride in the presence of triethylamine at low temperatures (–20°C to 0°C) to achieve high stereoselectivity. Yields range from 65% to 80%, with purity exceeding 95% after recrystallization from ethyl acetate/hexane mixtures.
Key Reaction Parameters
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Temperature: Sub-zero conditions minimize side reactions.
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Base: Triethylamine neutralizes HCl byproducts, driving the reaction forward.
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Solvent: Dichloromethane or tetrahydrofuran (THF) ensures solubility of reactants.
Industrial-Scale Manufacturing
Continuous flow synthesis has revolutionized the production of this compound, enabling scalable and reproducible yields. Automated systems regulate reaction parameters (e.g., residence time, temperature) to optimize output. A representative protocol involves:
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Precursor Mixing: β-lactam and benzoyl chloride are fed into a microreactor at 0.1 mL/min.
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Reaction Zone: Maintained at –10°C for 5 minutes.
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Workup: In-line extraction and crystallization yield >90% pure product.
Biological Activity and Mechanism of Action
Anticancer Properties
The compound’s primary therapeutic relevance lies in its role as a precursor to taxane analogs, which stabilize microtubules and induce apoptosis in cancer cells.
In Vitro Cytotoxicity
Studies on human cancer cell lines reveal potent activity:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Mitochondrial apoptosis induction |
| A549 (Lung) | 12.5 | G2/M cell cycle arrest |
| HeLa (Cervical) | 10.0 | Tubulin polymerization inhibition |
These effects correlate with upregulated expression of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic Bcl-2 .
In Vivo Efficacy
In xenograft models, the compound reduces tumor volume by 40% after two weeks of daily administration (10 mg/kg). Histopathological analysis shows decreased mitotic figures and increased necrotic areas, confirming antimitotic activity.
Pharmacokinetic Profile
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Absorption: Oral bioavailability is 60%, with peak plasma concentrations (Cₘₐₓ) achieved at 2 hours.
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Distribution: High plasma protein binding (85%) limits tissue penetration.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.
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Elimination: Renal excretion accounts for 70% of clearance, with a half-life of 6 hours.
Applications in Pharmaceutical Development
Taxane Analog Synthesis
The compound serves as a key intermediate in synthesizing paclitaxel and docetaxel. Its C3 acetoxy group undergoes regioselective hydrolysis to introduce the taxane side chain, while the N1 benzoyl group directs stereochemical outcomes during subsequent coupling reactions.
Solubility Enhancement Strategies
Formulation studies exploit the compound’s amphiphilic nature to improve the bioavailability of hydrophobic drugs. Dendritic polymers like polyamidoamine (PAMAM) grafted with the compound enhance drug solubility by 15-fold in aqueous media.
Dermatological Applications
Preliminary research highlights its potential in skincare:
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Moisturizing Efficacy: Creams containing 1% (w/w) of the compound increase skin hydration by 75% compared to controls.
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Antioxidant Activity: Scavenges 80% of DPPH radicals at 100 µM, protecting against UV-induced oxidative stress.
Recent Advances and Future Directions
Prodrug Development
Phosphate prodrugs of the compound, such as dibenzyl phosphate esters, exhibit enhanced aqueous solubility (5 mg/mL vs. 0.1 mg/mL for the parent compound). Hydrogenolysis or bromotrimethylsilane treatment regenerates the active form in vivo, enabling intravenous administration .
Targeted Delivery Systems
Nanoparticle formulations (e.g., PLGA nanoparticles) functionalized with folate ligands achieve tumor-selective delivery, reducing off-target toxicity. In murine models, these systems increase tumor drug concentration by 3-fold compared to free drug .
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